O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
CAS No.:
VCID: VC0196706
Molecular Formula: C15H11I4NO4
Molecular Weight: 786.80 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is a complex organic compound that incorporates isotopically labeled carbon and nitrogen atoms. This compound is a variant of thyroxine derivatives, which are significant in thyroid hormone research. The presence of isotopic labeling (13C and 15N) suggests its use in metabolic studies or as a reference material in analytical chemistry. Molecular Formula and Weight:
Synthesis:The synthesis of such compounds typically involves multi-step organic chemistry reactions, including iodination and coupling reactions. The isotopic labeling requires specialized techniques to incorporate 13C and 15N into specific positions. Applications:
Research FindingsResearch on isotopically labeled compounds like O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N is often focused on understanding metabolic processes or validating analytical methods. These studies typically involve administering the labeled compound to subjects and then analyzing biological samples for the presence and distribution of the isotopes. Table 2: Potential Applications
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Product Name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N | ||||||
Molecular Formula | C15H11I4NO4 | ||||||
Molecular Weight | 786.80 g/mol | ||||||
IUPAC Name | (2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | ||||||
Standard InChI | InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | ||||||
Standard InChIKey | XUIIKFGFIJCVMT-LPIUGHGLSA-N | ||||||
Isomeric SMILES | C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | ||||||
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | ||||||
Canonical SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | ||||||
Purity | > 95% | ||||||
Quantity | Milligrams-Grams | ||||||
Related CAS | 51-48-9 (unlabelled) | ||||||
Synonyms | 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5- diiodo-1,2,3,4,5,6cid; Levothyroxine (T4) 13C9 15N | ||||||
Tag | Thyroxine Impurities | ||||||
PubChem Compound | 71574389 | ||||||
Last Modified | Apr 15 2024 |
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